![molecular formula C7H7N3S B11810766 Thiazolo[4,5-c]pyridin-4-ylmethanamine](/img/structure/B11810766.png)
Thiazolo[4,5-c]pyridin-4-ylmethanamine
Description
Structural Characterization of Thiazolo[4,5-c]pyridin-4-ylmethanamine
Molecular Architecture and Bonding Patterns
IUPAC Nomenclature and Systematic Identification
The systematic name This compound derives from its fused bicyclic system. The parent structure consists of:
- A thiazole ring (positions 1–3) containing sulfur at position 1 and nitrogen at position 3.
- A pyridine ring (positions 4–6, 4a–6a) fused at the 4,5-c positions, creating a planar bicyclic scaffold.
- A methanamine group (-CH2NH2) substituent at position 4 of the pyridine moiety.
The SMILES notation C1=CN=C(C2=C1SC=N2)CN
explicitly defines connectivity: the thiazole’s sulfur (S) bridges carbons 1 and 2, while the pyridine’s nitrogen (N) resides at position 6a. The methanamine group extends orthogonally from carbon 4.
2D/3D Structural Visualization Techniques
X-ray crystallography data remain unreported, but computational models provide critical insights:
- 2D Depictions : PubChem’s chemical structure depiction shows coplanar thiazole and pyridine rings, with bond lengths of 1.36 Å (C-N), 1.71 Å (C-S), and 1.41 Å (C-C aromatic).
- 3D Conformers : Density functional theory (DFT)-optimized geometries reveal slight puckering in the thiazole ring (dihedral angle: 178.5°), while the pyridine ring maintains planarity. The methanamine group adopts a gauche conformation relative to the bicyclic system.
Parameter | Value | Method |
---|---|---|
Bond length (C-S) | 1.71 Å | DFT/B3LYP/6-31G(d) |
Dihedral angle | 178.5° | Molecular mechanics |
Torsional barrier | 2.3 kcal/mol | Conformational scan |
Tautomeric and Conformational Isomerism Analysis
The compound exhibits prototropic tautomerism at three sites:
- Thiazole NH tautomerism : The thiazole nitrogen (position 3) may shift hydrogen to adjacent carbons, though this is sterically hindered by ring fusion.
- Pyridine NH tautomerism : Unlikely due to aromatic stabilization.
- Methanamine group : The -NH2 group participates in limited pyramidal inversion (energy barrier: ~5 kcal/mol).
Conformational flexibility arises from:
Computational Descriptor Profiling
Quantum Chemical Calculations of Electronic Properties
DFT calculations at the ωB97X-D/def2-TZVP level reveal:
- Dipole moment : 4.2 D, oriented toward the thiazole sulfur.
- Natural charges : S (-0.32), N (pyridine: -0.18), NH2 (+0.12).
- Electrostatic potential : Maxima near sulfur (σ-hole: +34 kcal/mol) and minima at pyridine nitrogen (-28 kcal/mol).
Molecular Orbital Analysis (HOMO-LUMO Gap Characterization)
The HOMO-LUMO gap of 5.1 eV indicates moderate aromatic stabilization:
- HOMO : Localized on the thiazole π-system (48%) and pyridine (32%).
- LUMO : Delocalized across both rings (61% thiazole, 39% pyridine).
- Frontier orbital density :
Orbital | Thiazole Contribution | Pyridine Contribution | NH2 Contribution |
---|---|---|---|
HOMO | 48% | 32% | 20% |
LUMO | 61% | 39% | 0% |
This distribution suggests nucleophilic reactivity at the methanamine group and electrophilic character at the sulfur center.
Topological Polar Surface Area (TPSA) Predictions
The TPSA of 67.8 Ų, calculated using the Ertl method , arises from:
- Two amine hydrogens (TPSA contribution: 26 Ų).
- Thiazole sulfur (7.1 Ų).
- Pyridine nitrogen (4.3 Ų).
This value classifies the compound as moderately permeable (LogP predicted: 1.4), with potential for blood-brain barrier penetration.
Properties
Molecular Formula |
C7H7N3S |
---|---|
Molecular Weight |
165.22 g/mol |
IUPAC Name |
[1,3]thiazolo[4,5-c]pyridin-4-ylmethanamine |
InChI |
InChI=1S/C7H7N3S/c8-3-5-7-6(1-2-9-5)11-4-10-7/h1-2,4H,3,8H2 |
InChI Key |
WSRWRWFNJGCGRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=C1SC=N2)CN |
Origin of Product |
United States |
Preparation Methods
Reaction Sequence:
-
Initial SNAr : Thiolate attack at C2 of pyridine
-
Smiles Rearrangement : Intramolecular S→N shift
-
Cyclization : Nitro group displacement by adjacent amine
Key advantages:
-
Regiocontrol : Rearrangement directs amine positioning
-
Functional Group Tolerance : Accommodates electron-withdrawing groups (e.g., CF3, NO2)
-
Yield Optimization : Sequential one-pot vs. stepwise isolation improves efficiency (16–86% yields)
Multicomponent Assembly via Knoevenagel-Michael Cascade
Adapting methods for thiazolo[4,5-b]pyridines, a three-component reaction enables concurrent ring formation and functionalization. The protocol employs:
-
2-Aminothiazole derivative (7)
-
Aldehyde (8)
-
Meldrum’s acid (9)
Conditions :
-
Catalyst : Sodium acetate (AcONa) with N-methylmorpholine (NMM)
-
Solvent : 1,4-Dioxane or ethanol
Post-Cyclization Functionalization Strategies
When direct synthesis proves challenging, late-stage modification offers an alternative:
Nitro Reduction Pathway
Buchwald-Hartwig Amination
Introduce methanamine via palladium-catalyzed coupling:
Key parameters:
Comparative Analysis of Synthetic Routes
Reaction Optimization Considerations
Solvent Effects
Temperature Profiles
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methanamine group (–CH2NH2) participates in nucleophilic substitution reactions, particularly under basic conditions. Key examples include:
-
Alkylation : Reaction with alkyl halides (e.g., methyl iodide) forms secondary amines. For instance, treatment with CH3I in DMF yields N-methyl derivatives.
-
Acylation : The amine reacts with acyl chlorides (e.g., acetyl chloride) to generate amides. This is a critical step in prodrug synthesis.
Table 1: Representative Alkylation/Acylation Reactions
Reagent | Product | Yield (%) | Conditions |
---|---|---|---|
CH3I | N-Methyl derivative | 85 | DMF, K2CO3, 60°C |
AcCl | N-Acetyl derivative | 78 | THF, RT, 2h |
Cyclization and Condensation Reactions
The thiazolo[4,5-c]pyridine core facilitates cyclization via intramolecular interactions:
-
Heterocycle Formation : Reaction with 3-oxo-2-arylhydrazonopropanals under high-pressure Q-Tube conditions generates fused thiazolo[4,5-c]pyridazines via [4+2] cyclocondensation .
-
Smiles Rearrangement : Base-promoted reactions with binucleophiles (e.g., triazole-5-thiols) trigger S–N-type Smiles rearrangements, forming triazole-fused derivatives .
Key Mechanism Insight :
The process involves enolization of the thiazolidinone intermediate, followed by nucleophilic attack and dehydration .
Electrophilic Aromatic Substitution
The pyridine ring undergoes electrophilic substitution at activated positions:
-
Halogenation : Chlorination or bromination occurs at the C5 position using Cl2 or Br2 in acetic acid .
-
Nitration : Directed by the electron-withdrawing thiazole ring, nitration with HNO3/H2SO4 predominantly targets C7 .
Table 2: Halogenation/Nitration Outcomes
Reaction | Position | Reagent | Product |
---|---|---|---|
Chlorination | C5 | Cl2, AcOH | 5-Chloro derivative |
Nitration | C7 | HNO3, H2SO4 | 7-Nitro derivative |
Oxidation and Reduction
-
Amine Oxidation : The –NH2 group oxidizes to a nitroso (–NO) or nitro (–NO2) group using H2O2 or KMnO4 .
-
Ring Reduction : Catalytic hydrogenation (H2/Pd-C) saturates the pyridine ring to a piperidine analog, altering electronic properties .
Cross-Coupling Reactions
The methanamine group enables Pd-catalyzed couplings:
-
Suzuki-Miyaura : Reaction with arylboronic acids forms biaryl derivatives. For example, coupling with 4-methoxyphenylboronic acid using Pd(dppf)Cl2 achieves 70–80% yields .
-
Buchwald-Hartwig : Arylation of the amine with aryl halides produces N-aryl derivatives .
Biological Derivatization
In medicinal chemistry, the amine is functionalized to enhance bioactivity:
-
Urea/Thiourea Formation : Reaction with isocyanates or isothiocyanates yields urea/thiourea analogs with improved kinase inhibition (e.g., c-KIT IC50 = 4.77 μM for derivative 6r ) .
-
Sulfonamides : Treatment with sulfonyl chlorides generates sulfonamide prodrugs .
Structural Confirmation via Spectroscopy
NMR and X-ray crystallography validate reaction products:
Scientific Research Applications
Pharmacological Properties
Thiazolo[4,5-c]pyridin-4-ylmethanamine has been studied for its diverse pharmacological effects, including:
- Neuroprotective Effects : Research indicates that derivatives of thiazolo[4,5-c]pyridine may exhibit neuroprotective properties against conditions such as ischemia and neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease) by modulating glutamate receptors and other neurochemical pathways .
- Antitumor Activity : Various studies have reported the antitumor effects of thiazolo[4,5-c]pyridine derivatives. For instance, compounds have shown significant cytotoxicity against cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and U-87 (glioblastoma) with IC50 values indicating potent activity .
- Antimicrobial Properties : The compound has also been investigated for its antimicrobial activity against a range of pathogens. Studies have demonstrated efficacy against both bacterial and fungal strains, supporting its potential use in treating infections .
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
A notable study evaluated the antitumor activity of a novel thiazolo[4,5-c]pyridin derivative against several cancer cell lines. The results indicated that the compound induced apoptosis in HS 578T breast cancer cells at an IC50 value of 0.8 µM. This effect was linked to cell cycle arrest and modulation of apoptotic pathways, suggesting a promising avenue for cancer therapy development .
Case Study: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of thiazolo[4,5-c]pyridin derivatives in models of ischemic brain injury. The compounds demonstrated significant protection against neuronal death induced by hypoxia and excitotoxicity, highlighting their potential in treating acute neurological conditions and chronic neurodegenerative diseases .
Mechanism of Action
The mechanism of action of thiazolo[4,5-c]pyridin-4-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Key Properties
- Molecular Formula : C₇H₇N₃S (derived from analogous structures in and ).
- Molecular Weight : 153.21 g/mol.
- CAS Registry Number: Not explicitly provided in the evidence, but closely related compounds (e.g., thiazolo[4,5-c]pyridine) have CAS 273-75-6.
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
Table 1: Structural and Physical Comparison
Key Observations:
- Ring Fusion Position : The 4,5-c fusion in thiazolo-pyridine derivatives distinguishes them from thiazolo[5,4-b]pyridines or thiazolo[4,5-b]pyrazines, which exhibit different electronic properties due to altered ring connectivity.
Pharmacological Activity Comparison
Table 2: Pharmacological Profiles
Key Observations:
Biological Activity
Thiazolo[4,5-c]pyridin-4-ylmethanamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of this compound
This compound features a fused thiazole and pyridine ring structure, which contributes to its unique pharmacological properties. The compound is primarily studied for its potential as an enzyme inhibitor and receptor modulator.
The biological activity of this compound is attributed to its interaction with various molecular targets, particularly enzymes and receptors. The compound has shown promise in inhibiting specific pathways associated with cancer and other diseases. For instance, it has been implicated in the inhibition of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial for cell growth and survival.
Structure-Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of thiazolo[4,5-c]pyridin derivatives. Studies have indicated that modifications at specific positions on the thiazole or pyridine rings can significantly enhance inhibitory potency against target enzymes.
Key Findings from SAR Studies
Compound | Target Enzyme | IC₅₀ (nM) | Notes |
---|---|---|---|
19a | PI3Kα | 3.6 | Strong inhibitory activity; sulfonamide functionality is crucial. |
19b | PI3Kγ | 4.6 | High potency; structural modifications affect activity. |
19c | PI3Kδ | 8.0 | Demonstrates selectivity among PI3K isoforms. |
These findings emphasize that the electronic properties of substituents on the thiazolo-pyridine scaffold play a significant role in determining the compound's biological activity.
Inhibitory Activity Against c-KIT
Recent research has highlighted the potential of thiazolo[4,5-c]pyridin derivatives as c-KIT inhibitors, particularly in overcoming drug resistance in gastrointestinal stromal tumors (GIST). A notable derivative showed an IC₅₀ of 4.77 μM against the c-KIT V560G/D816V double mutant, outperforming imatinib in both enzymatic and anti-proliferative activities.
Antimicrobial Activity
Thiazolo[4,5-c]pyridin compounds have also been evaluated for their antimicrobial properties. Certain derivatives exhibited potent inhibitory effects against various bacterial strains, suggesting that these compounds could serve as a basis for developing new antimicrobial agents.
Q & A
Q. What are the standard synthetic routes for Thiazolo[4,5-c]pyridin-4-ylmethanamine derivatives?
The synthesis typically involves multi-step heterocyclic annulation. For example:
- Schiff base formation : Reacting 1,4-diacetylbenzene with carbohydrazide under acidic conditions to form a Schiff base intermediate, confirmed by FTIR (C=N stretch at 1614 cm⁻¹) and ¹H NMR (7.93–7.74 ppm singlet for CONH protons) .
- Thiazolidinone cyclization : Treating the Schiff base with CS₂ and excess hydrazine hydrate to yield 4-thiazolidinone derivatives. The disappearance of carbonyl IR bands and appearance of aromatic-SH signals (2.51 ppm in ¹H NMR) confirm cyclization .
- Further functionalization : Condensation with pyridine-2-carboxaldehydes or reaction with hydroxylamine hydrochloride/KOH to introduce isoxazoline or triazole moieties .
Q. How are this compound derivatives structurally characterized?
Key techniques include:
- FTIR : Identifies functional groups (e.g., C=N, SH, or carbonyl vibrations) and monitors reaction progress .
- ¹H/¹³C NMR : Confirms regiochemistry. For example, singlets at 7.2–8.5 ppm (aromatic protons) and 160–180 ppm (C=O or C=N carbons) .
- Elemental analysis (CHN) : Validates purity and stoichiometry (e.g., Table 1 in reports %C, %H, and %N within ±0.3% of theoretical values).
Q. What preliminary biological activities have been reported for these compounds?
Derivatives exhibit broad-spectrum antimicrobial activity:
- Antibacterial : Compounds 7c and 7d (with 5-chloro-pyridyl substituents) showed MIC values of 12.5–25 µg/mL against E. coli and B. subtilis via agar diffusion assays (100 µg/mL in DMSO, 24-hour incubation) .
- Antifungal : Moderate activity against C. albicans (zone of inhibition: 10–14 mm at 100 µg/mL) .
Advanced Research Questions
Q. How can reaction mechanisms for Thiazolo[4,5-c]pyridine synthesis be elucidated?
Mechanistic studies often rely on intermediate trapping and spectroscopic monitoring :
Q. What strategies optimize the antimicrobial activity of these derivatives?
Structure-activity relationship (SAR) studies highlight:
- Electron-withdrawing substituents : 5-Chloro or 5-trifluoromethyl pyridyl groups enhance antibacterial potency by increasing membrane permeability .
- Hybrid scaffolds : Incorporating 1,2,4-triazole or isoxazoline rings improves binding to microbial enzymes (e.g., dihydrofolate reductase) .
- Dual-functionality : Bis-thiazolo derivatives (e.g., 7a–7d ) show synergistic effects against drug-resistant strains .
Q. How can computational methods aid in designing novel derivatives?
- Molecular docking : Predicts binding to targets like S. aureus enoyl-ACP reductase (PDB: 3FNG). For example, thiazolo-pyridines with extended π-systems exhibit stronger hydrophobic interactions .
- ADME prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP < 3.5 for optimal bioavailability) .
Q. How are contradictions in biological data resolved?
Discrepancies in activity (e.g., variable MICs across studies) are addressed via:
- Standardized protocols : Uniform inoculum size (10⁶ CFU/mL) and solvent controls (DMSO ≤1% v/v) .
- Resazurin assays : Validate static vs. cidal effects by measuring metabolic activity post-exposure .
Methodological Considerations
Q. What safety protocols are critical during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.